(S)-Butibufen

Description

Overview of Butibufen (B1668098) as a Chemical Entity in Scientific Inquiry

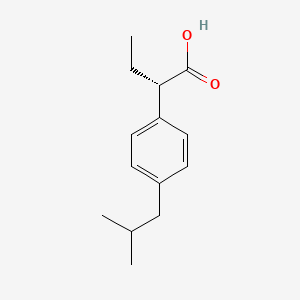

Butibufen, chemically known as 2-(4-isobutylphenyl)butyric acid, is a non-steroidal compound recognized for its analgesic and antipyretic properties. nih.govmedchemexpress.com As a member of the non-steroidal anti-inflammatory drug (NSAID) class, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. ontosight.aiechemi.comncats.io This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators in inflammatory processes. ontosight.aiechemi.com

Structurally, butibufen is a chiral compound, existing as two distinct enantiomers: (S)-Butibufen and (R)-Butibufen. ontosight.ai Its molecular formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31. Scientific inquiry into butibufen has explored its potential in the context of inflammation research. medchemexpress.com Preclinical studies have assessed its anti-inflammatory, analgesic, and antipyretic effects, often comparing its potency to that of other NSAIDs like ibuprofen (B1674241) and phenylbutazone. nih.gov The compound has also been a subject of interest in synthetic chemistry, with various methods developed for its synthesis. koreascience.krgoogle.com

Table 1: Chemical and Physical Properties of Butibufen

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 55837-18-8 |

| Melting Point | 52 °C |

| Boiling Point | 335.1°C at 760 mmHg |

| Density | 1.015 g/cm³ |

| Solubility | Practically insoluble in water (0.088 g/L at 25 °C) |

Data sourced from multiple chemical databases. echemi.com

Significance of (S)-Enantiomer Specificity in Research Paradigms

The stereochemistry of butibufen is central to its pharmacological profile, with research demonstrating significant differences between its enantiomers. The biological activity is primarily associated with the (+)-(S)-enantiomer. nih.govoup.com Studies on the effects of butibufen enantiomers on eicosanoid metabolism have revealed that (+)-S-butibufen is a potent inhibitor of the cyclooxygenase (COX) pathway. nih.govoup.comresearchgate.net

Specifically, in studies using rat peritoneal leukocytes, (+)-S-butibufen was shown to inhibit the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2), with an IC50 value of approximately 1.5 μM. nih.govoup.com In stark contrast, the (-)-R-enantiomer was found to be essentially inactive in this regard. nih.govoup.comresearchgate.net This highlights a clear enantiomeric specificity for the anti-inflammatory action of the drug. Furthermore, neither the (S)- nor the (R)-enantiomer demonstrated inhibitory effects on the 5-lipoxygenase pathway. nih.govoup.com When compared to another well-known NSAID, (+)-S-butibufen was found to be approximately five times less potent as a COX inhibitor than (+)-S-ibuprofen. nih.govoup.comresearchgate.net This enantiomeric specificity underscores the importance of stereoselective synthesis and analysis in the development and understanding of chiral drugs.

Historical Context of Butibufen’s Exploration in Preclinical and Chemical Sciences

The exploration of butibufen dates back to at least the 1970s. nih.govmedchemexpress.com Early preclinical research, documented in 1977, utilized a range of standard tests to assess its anti-inflammatory, analgesic, and antipyretic capabilities. nih.gov These initial studies concluded that butibufen's anti-inflammatory activity was comparable to that of ibuprofen and phenylbutazone. nih.gov As an analgesic and antipyretic agent, its potency was found to be within the range of ibuprofen. nih.gov

From a chemical sciences perspective, the synthesis of butibufen has been a subject of investigation. Because of its molecular structure, straightforward synthesis is not possible, leading to the description of numerous, sometimes complex, synthetic routes in the scientific literature. google.com One described method involves a Friedel-Crafts reaction of isobutylbenzene (B155976), followed by several intermediate steps, including reductive desulfurization, to yield the final butibufen compound. koreascience.kr The chromatographic resolution of its enantiomers has also been a focus of research, with methods developed to isolate the (+)-S- and (-)-R-forms for individual study. nih.govoup.com This has been achieved using techniques like high-pressure liquid chromatography (HPLC) with a chiral stationary phase. nih.govoup.comresearchgate.net Although butibufen was once marketed under trade names such as Mijal and Butilopan, it has since been withdrawn from the market. ncats.io

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149646-92-4 | |

| Record name | Butibufen, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149646924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTIBUFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1BJ250VCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Enantiomeric Purity Assessment of Butibufen

Importance of Chirality in Butibufen's Academic Investigation

The significance of chirality in the study of butibufen (B1668098) lies in the differential pharmacological activity of its enantiomers. As with many other 2-arylpropionic acid NSAIDs, the therapeutic effects are predominantly associated with the (S)-enantiomer. oup.comfarmaciajournal.com The (S)-isomer is primarily responsible for the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin (B15479496) synthesis pathway, which is central to inflammation. oup.comnih.gov In contrast, the (R)-enantiomer is often significantly less active. oup.comnih.gov This enantiomeric specificity makes the separation and analysis of the individual enantiomers essential for academic research to accurately evaluate their distinct pharmacological profiles.

Enantiomeric Resolution Methodologies

The separation of butibufen's enantiomers, a process known as enantiomeric resolution, is a critical step in its stereochemical analysis. High-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. google.comscielo.brcsfarmacie.cz

Chromatographic Separation Techniques

Direct chiral separation using chiral stationary phases (CSPs) is a common and efficient method for resolving the enantiomers of butibufen and other profens. scielo.brvt.eduvt.edu This technique avoids the need for derivatization of the analyte. researchgate.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for the enantiomeric separation of profens. vt.edu Specifically, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used as a chiral stationary phase to resolve butibufen enantiomers. oup.comnih.gov This type of CSP, commercialized under names like Chiralcel OD, provides a chiral environment that interacts differently with each enantiomer, leading to their separation. oup.comvt.edu The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte and the CSP. vt.edu

The composition of the mobile phase and its flow rate are critical parameters that must be optimized to achieve successful enantiomeric separation. For the separation of butibufen on a cellulose tris(3,5-dimethylphenylcarbamate) CSP, a mobile phase consisting of a mixture of hexane (B92381), isopropanol, and trifluoroacetic acid has been shown to be effective. oup.comnih.gov The addition of a small amount of a polar modifier like an alcohol to a nonpolar solvent such as hexane is a common strategy. ipb.pt An acidic modifier, like trifluoroacetic acid, is often necessary to improve peak shape and resolution for acidic compounds like butibufen. oup.comipb.pt

A study demonstrated that a mobile phase composition of hexane-isopropanol-trifluoroacetic acid (100:1.2:0.02 v/v/v) at a flow rate of 1.0 mL/min provided good resolution of butibufen enantiomers. oup.comnih.gov The optimization of these parameters is crucial for achieving baseline separation and accurate quantification of each enantiomer. nih.govgimitec.com

Development and Application of Chiral Stationary Phases

Semi-Preparative Isolation of (S)-Butibufen and (R)-Butibufen Enantiomers

For further in-depth study of the individual enantiomers, semi-preparative HPLC is employed to isolate larger quantities of each. oup.comnih.gov This involves scaling up the analytical separation by using a larger column and injecting a more concentrated solution of the racemic mixture. mdpi.com By collecting the fractions corresponding to each eluting enantiomer, it is possible to obtain milligram quantities of the pure (S)- and (R)-forms of butibufen. oup.com One study reported the successful semi-preparative isolation of approximately 40 mg of each butibufen enantiomer through multiple injections onto the chiral column. oup.com

Chiroptical Characterization for Absolute Stereochemical Assignment

Once the enantiomers are separated and isolated, their absolute configuration (i.e., whether they are the R or S enantiomer) must be determined. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose. Circular dichroism (CD) spectroscopy is a powerful tool for assigning the absolute configuration of chiral compounds. kcl.ac.ukacs.org

In the case of butibufen, the isolated enantiomers were subjected to chiroptical characterization. oup.comnih.gov The CD spectra of the separated butibufen enantiomers were compared with those of known profens, such as ibuprofen (B1674241). oup.com This comparison, along with established rules correlating the sign of the Cotton effect in the CD spectrum to the stereochemistry of the α-arylpropionic acid chromophore, allows for the unambiguous assignment of the absolute configuration. acs.org Through this method, it was determined that the (+)-enantiomer of butibufen possesses the S-configuration, while the (-)-enantiomer has the R-configuration. oup.comnih.gov This assignment is crucial for correlating the biological activity with the specific three-dimensional structure of each enantiomer.

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. numberanalytics.com The method is based on the differential absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pubwikipedia.org This differential absorption, which can be positive or negative, is plotted as a function of wavelength to generate a CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other. chiralabsxl.com Therefore, if the absolute configuration of one enantiomer is known, the CD spectrum serves as a definitive reference for assigning the configuration of the other. chiralabsxl.com

The appearance of a CD spectrum, including the position, sign, and intensity of the absorption bands (known as Cotton effects), reflects the three-dimensional arrangement of atoms around the chromophore. For α-substituted phenylacetic acids, the class of compounds to which butibufen belongs, CD measurements have been instrumental in assigning absolute configurations. acs.org In the case of butibufen, chiroptical characterization has identified the (+)-enantiomer as having the (S)-configuration. oup.com Its counterpart, (-)-(R)-butibufen, would therefore exhibit a mirror-image CD spectrum. oup.comchiralabsxl.com The sign of the Cotton effect observed in the CD spectrum provides a clear indication of the molecule's absolute stereochemistry. chiralabsxl.com

| Enantiomer | Absolute Configuration | Sign of Optical Rotation | Expected CD Spectrum Characteristic |

|---|---|---|---|

| (+)-Butibufen | S | Positive (+) | Exhibits a specific CD spectrum with positive and/or negative Cotton effects. oup.com |

| (-)-Butibufen | R | Negative (-) | Exhibits a mirror-image CD spectrum to the (S)-enantiomer. oup.comchiralabsxl.com |

Optical Rotatory Dispersion (ORD) Studies for Configurational Analysis

Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. wikipedia.orgvlabs.ac.in An ORD spectrum plots the specific rotation against wavelength. vlabs.ac.in In regions of the spectrum where the chiral molecule absorbs light (i.e., near a chromophore's absorption band), the ORD curve shows a characteristic peak and trough. vlabs.ac.in This phenomenon is known as the Cotton effect. vlabs.ac.inlibretexts.org

The sign of the Cotton effect is directly related to the stereochemistry of the molecule. A positive Cotton effect is observed when the optical rotation first increases (becomes more positive) to a peak before decreasing sharply through a trough as the wavelength decreases. libretexts.org A negative Cotton effect shows the opposite behavior, with a trough appearing at a longer wavelength than the peak. libretexts.org The absolute configuration of a chiral compound can be determined by analyzing the sign of its Cotton effect. wikipedia.org For butibufen, the chiroptical characterization of the (+)-(S)-enantiomer allows for the prediction of its ORD curve. oup.com Based on its positive optical rotation, it is expected to exhibit a positive Cotton effect in the wavelength region corresponding to the electronic transitions of its phenyl chromophore.

Stereochemical Purity Analysis in Research Materials

The determination of enantiomeric or stereochemical purity is a critical quality assessment for any chiral compound intended for research or pharmaceutical use. nih.govresearchgate.net Given that the biological activity of butibufen resides in the (S)-enantiomer, it is essential to have reliable analytical methods to quantify the amount of the less active (R)-enantiomer in a sample of this compound. oup.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly effective technique for this purpose. oup.comgoogleapis.com

The successful separation of butibufen's enantiomers has been achieved using a cellulose tris(3,5-dimethylphenylcarbamate) CSP. oup.com This method allows for the baseline resolution of the two enantiomers, enabling accurate quantification of the purity of each. Research has established that under specific mobile phase conditions, the (-)-(R)-butibufen enantiomer elutes from the column before the (+)-(S)-butibufen enantiomer. oup.com This chromatographic separation provides the foundation for the semi-preparative isolation of the individual enantiomers for further study and for the quality control of enantiomerically enriched research materials. oup.com

oup.com| Parameter | Condition |

|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane-isopropanol-trifluoroacetic acid (100:1.2:0.02 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Order | 1st: (-)-(R)-Butibufen, 2nd: (+)-(S)-Butibufen |

Synthetic Pathways and Enantioselective Synthesis of Butibufen

Classical and Established Synthetic Approaches to Butibufen (B1668098)

Traditional methods for synthesizing butibufen have often involved multi-step processes that, while effective, may lack the efficiency and stereoselectivity of modern approaches. google.com

Friedel-Crafts Acylation Strategies in Butibufen Synthesis

A key step in many classical syntheses of butibufen and related 2-arylpropionic acids is the Friedel-Crafts acylation. koreascience.krnumberanalytics.comorganic-chemistry.org This electrophilic aromatic substitution reaction introduces an acyl group to an aromatic ring, forming a ketone intermediate. organic-chemistry.orgsigmaaldrich.com In the context of butibufen synthesis, isobutylbenzene (B155976) is typically acylated. koreascience.kr The choice of the acylating agent and the Lewis acid catalyst is crucial for the reaction's success. numberanalytics.com Commonly used Lewis acids include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). numberanalytics.com

One established method involves the Friedel-Crafts reaction of isobutylbenzene with ethyl α-chloro-α-(methylthio) acetate, which yields ethyl α-methylthio-(p-isobutylphenyl)acetate. koreascience.kr This intermediate is then further alkylated before subsequent steps to yield butibufen. koreascience.krprepchem.com The conditions for Friedel-Crafts acylation can significantly influence the outcome, and while it is a powerful tool, it can be limited by the reactivity of the aromatic substrate and the potential for side reactions. numberanalytics.comsigmaaldrich.com

| Component | Role/Description | Common Examples | Reference |

|---|---|---|---|

| Aromatic Substrate | The starting aromatic compound to be acylated. | Isobutylbenzene | koreascience.kr |

| Acylating Agent | Provides the acyl group that is added to the aromatic ring. | Ethyl α-chloro-α-(methylthio) acetate | koreascience.kr |

| Lewis Acid Catalyst | Activates the acylating agent to generate the electrophile (acylium ion). | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | numberanalytics.com |

| Intermediate Product | The result of the acylation reaction, which is further processed. | Ethyl α-methylthio-(p-isobutylphenyl)acetate | koreascience.kr |

Reductive Desulfurization Methods for Final Product Formation

Following the creation of sulfur-containing intermediates, such as ethyl 2-methylthio-2-(4-isobutylphenyl)butyrate, a reductive desulfurization step is necessary to obtain the final butibufen structure. koreascience.kr This process removes the sulfur-containing group, replacing it with hydrogen.

Common reagents for this transformation include zinc dust in acetic acid or Raney nickel. koreascience.krkstudy.com The choice of desulfurization agent can depend on the specific substrate and desired reaction conditions. After the desulfurization to form ethyl 2-(4-isobutylphenyl)butyrate, a final hydrolysis step is performed to yield butibufen. koreascience.kr While effective, these methods often require stoichiometric amounts of reagents and can sometimes lead to byproducts, necessitating careful purification. google.com More recent metal-free desulfurization techniques using catalytic phosphites have been developed, offering a potentially more environmentally benign alternative, though their specific application to butibufen synthesis is not detailed. nih.gov

Modern Enantioselective Synthesis Techniques for (S)-Butibufen

The recognition that the (S)-enantiomer of butibufen is the more pharmacologically active form has driven the development of asymmetric syntheses. These modern methods aim to produce this compound directly, avoiding the need for resolving a racemic mixture.

Catalytic Regio- and Enantioselective Hydrocarboxylation of Alkenes

A cutting-edge strategy for synthesizing enantioenriched α-chiral carboxylic acids like this compound is the catalytic regio- and enantioselective hydrocarboxylation of unactivated alkenes. nih.gov This approach is highly atom-economical as it directly incorporates a carboxyl group into an alkene substrate. nih.gov

This method has been successfully applied to a wide range of unactivated alkenes, demonstrating its potential for the synthesis of various α-chiral carboxylic acids. nih.gov The reaction proceeds under mild conditions and offers high yields and selectivities. nih.gov

Role of Chiral Catalysts (e.g., SaBOX/Nickel Complexes) in Enantiocontrol

The key to the success of enantioselective hydrocarboxylation lies in the use of chiral catalysts. libretexts.org Nickel complexes featuring chiral ligands, such as SaBOX (a type of bisoxazoline ligand), have proven to be highly effective. nih.govnih.gov These chiral catalysts create a specific three-dimensional environment that directs the binding of the substrate, leading to the preferential formation of one enantiomer over the other. libretexts.org

The SaBOX/Ni catalyst system is particularly adept at controlling both the regioselectivity (where the carboxyl group attaches) and the enantioselectivity of the carboxylation process. nih.gov The design of the chiral ligand is crucial for achieving high levels of enantiomeric excess (ee). mdpi.comnus.edu.sg

| Catalyst System | Substrate Type | Key Outcome | Significance | Reference |

|---|---|---|---|---|

| SaBOX/Nickel | Unactivated Alkenes | Highly enantio- and site-selective remote hydrocarboxylation. | Provides direct access to enantioenriched α-chiral carboxylic acids under mild conditions. | nih.gov |

| Chiral Cu(II) and Ni(II) Salen Complexes | Schiff bases of D,L-alanine ester | High enantiomeric excess (ee 66–98%) in phase transfer Cα-alkylation. | Demonstrates the effectiveness of chiral metal complexes in controlling stereoselectivity. | mdpi.com |

| CuH-catalyzed with Chiral Bisphosphine Ligands | Allenes | Enantioenriched α-quaternary and tertiary carboxylic acid derivatives. | Addresses the challenge of creating all-carbon α-quaternary stereocenters. | chemrxiv.orgorganic-chemistry.org |

Carbon Dioxide as a C1 Source in Enantioselective Carboxylation

A significant advantage of modern hydrocarboxylation reactions is the use of carbon dioxide (CO₂) as an abundant, renewable, and non-toxic C1 source. oaepublish.comresearchgate.netorganic-chemistry.org Utilizing CO₂ for the synthesis of carboxylic acids is an environmentally conscious approach that aligns with the principles of green chemistry. researchgate.netsemanticscholar.org

Despite the thermodynamic stability of CO₂, catalytic systems have been developed to facilitate its incorporation into organic molecules. oaepublish.com Transition metal-catalyzed reactions, in particular, have shown promise in activating CO₂ for carboxylation. nih.gov The enantioselective hydrocarboxylation of alkenes with CO₂ represents a direct and efficient pathway to valuable chiral carboxylic acids, transforming a greenhouse gas into a high-value chemical product. nih.govoaepublish.com

Palladium-Catalyzed Inward Isomerization-Hydroaminocarbonylation Routes for Precursors

A significant advancement in the synthesis of α-aryl carboxylic amides, which are direct precursors to profen drugs like this compound, involves a palladium-catalyzed inward isomerization-hydroaminocarbonylation of unactivated alkenes. nih.govdicp.ac.cn This method provides an efficient route to transform readily available starting materials into valuable intermediates.

The process overcomes the challenge of kinetically disfavored inward isomerization, where the carbon-carbon double bond migrates from a terminal position to an internal, conjugated position before carbonylation. nih.govresearchgate.net The success of this reaction relies on a sophisticated relay catalysis strategy. This system employs two distinct palladium catalysts that work in concert:

A [PdH]-PtBu3 catalyst, which is highly active for the inward isomerization of the alkene. It facilitates the migration of the double bond to form a conjugated aryl alkene. nih.govdicp.ac.cn

A [PdH]-Ruphos catalyst, which is responsible for the subsequent hydroaminocarbonylation of the newly formed conjugated alkene. nih.govdicp.ac.cn

This dual-catalyst system allows for the efficient formation of the desired α-aryl carboxylic amide from allyl arenes with high yields and site-selectivity. dicp.ac.cn For instance, the reaction of allyl arenes with aniline (B41778) hydrochlorides in the presence of carbon monoxide and the palladium catalyst system yields the corresponding amide precursor, which can then be hydrolyzed to the final carboxylic acid, this compound. dicp.ac.cn The reaction demonstrates high functional group tolerance, making it a versatile tool for synthesizing drug precursors. nih.gov

Table 1: Key Features of the Palladium-Catalyzed Isomerization-Hydroaminocarbonylation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Inward Isomerization-Hydroaminocarbonylation | nih.gov |

| Catalyst System | Relay catalysis with [PdH]-PtBu3 (for isomerization) and [PdH]-Ruphos (for hydroaminocarbonylation) | dicp.ac.cn |

| Substrates | Unactivated terminal/internal alkenes (e.g., allyl arenes) and aniline hydrochlorides | dicp.ac.cnresearchgate.net |

| Product | α-Aryl carboxylic amides (precursors to Butibufen) | nih.govdicp.ac.cn |

| Key Advantage | High site-selectivity and yields for the formal carbonylation of a remote C(sp³)–H bond | nih.gov |

Asymmetric Alkylation and Derivatization Approaches to Chiral Intermediates

Achieving the correct stereochemistry at the α-carbon is crucial for the activity of profen drugs. Asymmetric alkylation provides a powerful method for establishing this chiral center. These strategies often involve the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

One effective approach is the diastereoselective alkylation of intermediates bearing a chiral sulfinyl group. For example, a straightforward method for the asymmetric synthesis of 3-substituted isoindolinones, which are structurally related chiral building blocks, has been developed using (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones. nih.gov In this process:

The chiral N-tert-butylsulfinyl group is attached to the substrate.

The resulting compound is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a carbanion.

The subsequent alkylation of this carbanion with an alkylating agent proceeds with high diastereoselectivity, dictated by the chiral auxiliary. nih.gov

This method yields 3-substituted products with excellent chemical yields and high diastereomeric ratios. nih.gov The chiral auxiliary can then be removed to furnish the enantiomerically enriched final product. Similar principles of using chiral auxiliaries to direct the alkylation of enolates are fundamental in the enantioselective synthesis of α-arylalkanoic acids like this compound. researchgate.net

Table 2: General Strategy for Asymmetric Alkylation via Chiral Auxiliary

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Attachment of Chiral Auxiliary | Introduce a stereodirecting group (e.g., N-tert-butylsulfinyl) | nih.gov |

| 2 | Deprotonation | Generate a nucleophilic carbanion adjacent to the chiral center | nih.gov |

| 3 | Alkylation | Introduce the desired alkyl group with high diastereoselectivity | nih.govresearchgate.net |

| 4 | Removal of Auxiliary | Cleave the auxiliary to yield the final enantiomerically pure product | researchgate.net |

Synthesis of Butibufen Derivatives for Research and Mechanistic Studies

The synthesis of derivatives and analogs of a parent compound is a cornerstone of medicinal chemistry, allowing researchers to probe structure-activity relationships (SAR) and investigate mechanisms of action. Various derivatives of Butibufen and related non-steroidal anti-inflammatory drugs (NSAIDs) have been created for research purposes. nih.gov

For example, researchers have synthesized hydrogen sulfide (B99878) (H₂S) derivatives of several NSAIDs, including Butibufen. google.com The goal of such modifications is to combine the therapeutic effects of the parent drug with the biological activities of a second molecule, in this case, H₂S, which is a gaseous signaling molecule with potential protective effects in the body.

Furthermore, the synthesis of analogs where different parts of the molecule are systematically altered helps in understanding the pharmacophore—the essential structural features required for biological activity. Inspired by natural products, researchers have designed and synthesized libraries of amide-guanidine derivatives to evaluate their effects on specific biological targets, such as the Na+/H+ exchanger (NHE-1). nih.gov Although not Butibufen itself, this research highlights the common strategy of creating derivatives with modified linkers, functional groups, or aromatic rings to optimize interactions with a biological target and study SAR. nih.gov These studies are crucial for developing new agents and understanding the molecular interactions that govern their function. mdpi.com

Mechanistic Pharmacological Investigations of S Butibufen Preclinical, Cellular, and Molecular Focus

Cyclooxygenase (COX) Isoenzyme Modulation and Eicosanoid Pathways

(S)-Butibufen, a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its pharmacological effects primarily through the modulation of the cyclooxygenase (COX) enzymes. nih.govoup.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators. mdpi.comnih.gov The mechanism of action involves the inhibition of COX-1 and COX-2, which in turn suppresses the synthesis of eicosanoids responsible for inflammation and pain signaling. nih.govoup.comgoogle.com

Preclinical investigations focusing on the cellular and molecular activity of this compound reveal its role as a potent inhibitor of the cyclooxygenase pathway. In studies utilizing calcium ionophore-activated rat peritoneal leukocytes, (+)-S-butibufen was shown to effectively inhibit the cyclooxygenase pathway. nih.govoup.comresearchgate.net The inhibitory concentration (IC50) for this activity was determined to be approximately 1.5 μM. nih.govoup.comresearchgate.net This inhibition of COX enzymes is the foundational mechanism for the anti-inflammatory properties of NSAIDs, as it blocks the rate-limiting step in the synthesis of prostaglandins. nih.govnih.gov The activity of this compound is comparable to other profens, where the (S)-enantiomer is established as the pharmacologically active isomer responsible for COX inhibition. nih.govresearchgate.net

Table 1: this compound Cyclooxygenase Inhibition

| Compound | Assay System | Target Pathway | IC50 (approx.) |

|---|---|---|---|

| (+)-S-Butibufen | Calcium ionophore-activated rat peritoneal leukocytes | Cyclooxygenase (COX) | 1.5 μM |

Like other 2-arylpropionic acids, butibufen (B1668098) exhibits stereospecificity in its pharmacological action. The biological activity is almost exclusively associated with the (+)-S-enantiomer. nih.govoup.com Research directly comparing the two enantiomers demonstrated that while (+)-S-butibufen is a potent inhibitor of the cyclooxygenase pathway, the (-)-R enantiomer is essentially inactive in the same experimental models. nih.govoup.comresearchgate.net This enantiomeric specificity is a hallmark of this class of NSAIDs, where the spatial arrangement of the molecule is critical for binding to the active site of the cyclooxygenase enzymes. nih.gov

Table 2: Comparative Activity of Butibufen Enantiomers on the Cyclooxygenase Pathway

| Enantiomer | Activity | IC50 (approx.) |

|---|---|---|

| (+)-S-Butibufen | Active Inhibitor | 1.5 μM |

| (-)-R-Butibufen | Essentially Inactive | N/A |

The inhibition of COX enzymes by this compound directly impacts the production of key downstream signaling molecules in the eicosanoid pathway. nih.govoup.com This suppression of pro-inflammatory mediators is central to its mechanism of action.

Studies have confirmed that (+)-S-butibufen effectively inhibits the generation of Prostaglandin (B15479496) E2 (PGE2). nih.govoup.comresearchgate.net PGE2 is a principal mediator of inflammation, pain, and fever, and its synthesis is catalyzed by COX enzymes. google.comgoogle.com By blocking the COX pathway, this compound reduces the levels of PGE2, thereby mitigating inflammatory responses. nih.govoup.com

In addition to its effects on prostaglandins, (+)-S-butibufen also inhibits the generation of Thromboxane (B8750289) B2 (TXB2). nih.govoup.comresearchgate.net TXB2 is the stable, inactive metabolite of Thromboxane A2, a product of the COX-1 pathway in platelets that promotes platelet aggregation and vasoconstriction. kcl.ac.uk The inhibition of TXB2 generation in rat peritoneal leukocytes demonstrates the comprehensive inhibitory effect of this compound on the products of the cyclooxygenase pathway. nih.govoup.com

The arachidonic acid cascade involves multiple enzymatic pathways. Besides the cyclooxygenase pathway, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, another class of inflammatory mediators. mdpi.comnih.govnih.gov To determine the selectivity of butibufen, its effect on the 5-LOX pathway was investigated. Research findings clearly indicate that neither (+)-S-butibufen nor its inactive (-)-R enantiomer inhibits the 5-lipoxygenase pathway. nih.govoup.comresearchgate.net This demonstrates that this compound is a selective inhibitor of the cyclooxygenase pathway, without significant modulatory effects on 5-LOX. nih.govoup.com This pathway selectivity is a crucial characteristic of its pharmacological profile.

Effects on Key Eicosanoid Biosynthesis Products

Inhibition of Thromboxane B2 (TXB2) Generation

Exploration of Cyclooxygenase-Independent Molecular Mechanisms

While the primary anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of cyclooxygenase (COX) enzymes, research indicates that compounds like this compound may exert their effects through mechanisms independent of prostaglandin synthesis. researchgate.netnih.gov The investigation into these alternative pathways is crucial for understanding the full pharmacological profile of these drugs and for developing new agents with improved efficacy and safety. nih.gov Studies have shown that NSAIDs can inhibit the growth of tumor cells that lack the COX-2 enzyme, and the addition of prostaglandins does not always reverse this inhibition, suggesting that targets other than COX are involved. nih.govabdominalkey.com

The cellular effects of NSAIDs can be mediated by their interaction with various intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.gov While direct studies on this compound are limited, research on related compounds and the broader NSAID class points to several potential signaling cascades that could be affected.

One such pathway is the mitogen-activated protein kinase (MAPK) pathway. For instance, butyric acid, a structurally related short-chain fatty acid, has been shown to induce apoptosis in porcine jejunal epithelial cells via the p38 MAPK pathway. nih.gov Treatment with butyric acid can also sensitize cells to apoptosis through the accelerated activation of multiple signal transduction pathways, including the p38 MAP kinase pathway. nih.gov

Other key signaling pathways potentially modulated by NSAIDs include:

Cyclic Guanosine Monophosphate (cGMP) Pathway : Some NSAIDs can inhibit cGMP-specific phosphodiesterases (PDEs), leading to increased intracellular cGMP levels. nih.gov This elevation in cGMP can activate downstream effectors like cGMP-dependent protein kinase (PKG), which plays a role in regulating cellular activity and can be perturbed in tumorigenesis. nih.govabdominalkey.com

NF-κB Signaling : Nuclear factor-kappa B (NF-κB) is a transcription factor that typically promotes cell growth and suppresses apoptosis. nih.govabdominalkey.com Some NSAIDs have been found to inhibit NF-κB, which could contribute to their anti-neoplastic effects. abdominalkey.com

PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. While not directly demonstrated for butibufen, other compounds have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. nih.gov

These examples from the broader class of NSAIDs and related molecules suggest that this compound's pharmacological activity may involve complex interactions with one or more of these fundamental cellular signaling cascades.

Beyond COX enzymes, this compound and other NSAIDs may directly interact with other protein targets to elicit their cellular effects. nih.gov

A specific non-COX target identified for butibufen is carbamoyl-phosphate synthetase . In studies using isolated rat hepatocytes, butibufen was found to markedly inhibit the activity of this enzyme, which is a key component of the urea (B33335) cycle. nih.gov

Other potential non-COX targets for NSAIDs include:

Mitochondrial Respiratory Chain Complexes : Acidic NSAIDs have been observed to uncouple oxidative phosphorylation in isolated mitochondria. kcl.ac.uk At a concentration of 2 mM, butibufen was shown to decrease ATP concentrations in hepatocytes and increase oxygen consumption in isolated liver mitochondria, suggesting an uncoupling effect on oxidative phosphorylation. nih.gov This interaction with mitochondrial energy production represents a significant non-COX-mediated effect.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Numerous studies have shown that certain NSAIDs can directly bind to and activate PPARγ, a nuclear receptor involved in the regulation of cellular differentiation, lipid metabolism, and inflammation. nih.govabdominalkey.com However, this is not a universal characteristic of all antineoplastic NSAIDs. nih.govabdominalkey.com

Cyclic GMP Phosphodiesterases (cGMP PDEs) : As mentioned previously, some NSAIDs, such as sulindac (B1681787) sulfide (B99878), are potent inhibitors of cGMP PDEs. nih.govabdominalkey.com This inhibition is distinct from their COX-inhibitory activity and represents a promising target for developing safer chemopreventive agents. nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its modulation is a key mechanism for the anti-cancer activity of many drugs. libretexts.org While the primary mechanism of NSAIDs is anti-inflammatory, they are also known to induce apoptosis, often through COX-independent pathways. nih.govabdominalkey.com

Studies on butyrate (B1204436), which shares structural similarities with butibufen, provide insight into potential apoptotic mechanisms. High concentrations of butyrate have been shown to trigger apoptosis in porcine intestinal epithelial cells via the caspase-8-caspase-3 pathway, which was associated with the production of reactive oxygen species (ROS) and TNF-α. nih.gov In other models, butyrate increased the expression of the pro-apoptotic gene bak and the levels of cleaved-caspase-3. nih.gov Furthermore, butyric acid treatment can render cells highly sensitive to apoptosis induced by other toxins, suggesting it sensitizes apoptotic signaling pathways. nih.gov

Potential Engagement with Non-COX Protein Targets

Cellular and Subcellular Effects in Controlled In Vitro Systems

In vitro studies using cultured cells provide a controlled environment to dissect the specific cellular and subcellular effects of a compound, independent of systemic influences.

The effect of a compound on cell viability (the number of healthy cells) and proliferation (the rate of cell division) is a fundamental measure of its cytotoxic and cytostatic potential. danaher.com

Direct studies on butibufen have demonstrated a dose- and time-dependent effect on cell viability. medchemexpress.com In cultured hepatocytes from Sprague-Dawley rats, butibufen showed no impact on cell viability at concentrations up to 200 μM. medchemexpress.com However, at higher concentrations, a decrease in viability was observed. medchemexpress.com In a separate study, a 48-hour exposure to butibufen at a concentration of 1 μM resulted in 100% cell death. medchemexpress.comfelixbio.cn

| Concentration | Exposure Time | Cell Type | Observed Effect | Source |

|---|---|---|---|---|

| ≤ 200 µM | Not Specified | Rat Hepatocytes | No effect on cell viability | medchemexpress.com |

| > 200 µM | Not Specified | Rat Hepatocytes | Dose- and time-dependent decrease in viability | medchemexpress.com |

| 1 µM | 48 hours | Not Specified | 100% cell death | medchemexpress.comfelixbio.cn |

Isolated hepatocytes are a key in vitro model for studying liver metabolism and the effects of xenobiotics. plos.orgdntb.gov.ua Research has shown that butibufen can significantly alter several core metabolic functions in these cells. nih.govmedchemexpress.com

Ureogenesis : Butibufen strongly inhibits urea synthesis in isolated rat hepatocytes. nih.gov At concentrations of 0.4 mM and 2 mM, butibufen markedly inhibited carbamoyl-phosphate synthetase activity, a rate-limiting enzyme in the urea cycle. nih.gov The inhibition at 0.4 mM was sufficient to account for the total reduction in ureogenesis. At the higher concentration of 2 mM, the effect was also partly attributed to a decrease in cellular ATP levels, likely resulting from the uncoupling of oxidative phosphorylation. nih.gov

Gluconeogenesis : The synthesis of glucose from non-carbohydrate precursors is another vital hepatic function. Studies show that butibufen, at concentrations between 0.2 mM and 0.4 mM, impairs gluconeogenesis from lactate (B86563). medchemexpress.com

Albumin Synthesis : Butibufen has also been shown to affect protein synthesis in hepatocytes. medchemexpress.com Concentrations ranging from 2 μM to 1 mM were found to impact the synthesis of albumin following a 6-hour incubation period. medchemexpress.comfelixbio.cn

| Metabolic Process | Butibufen Concentration | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|---|

| Ureogenesis | 0.4 mM - 2 mM | Strong inhibition | Inhibition of carbamoyl-phosphate synthetase; Decreased ATP at higher concentrations | nih.gov |

| Gluconeogenesis (from lactate) | 0.2 mM - 0.4 mM | Impaired | Not specified | medchemexpress.com |

| Albumin Synthesis | 2 µM - 1 mM | Affected | Not specified | medchemexpress.comfelixbio.cn |

Studies on Lysosomal Membrane Permeability and Associated Enzyme Activity

Investigations into the effect of butibufen on lysosomal function have revealed specific interactions with lysosomal enzymes, although its direct impact on membrane permeability appears limited compared to other anti-inflammatory agents. A study conducted on hepatic homogenates from Sprague-Dawley rats provides key insights into these effects. nih.gov

In this ex vivo study, butibufen's influence on the activity of β-glucuronidase and acid phosphatase, two key lysosomal enzymes, was assessed and compared with hydrocortisone (B1673445) and acetylsalicylic acid. nih.gov The stability of the lysosomal membrane is often indicated by the ratio of free to total enzyme activity. nih.gov

The research showed that butibufen, did not alter either the free or total activity of β-glucuronidase. nih.gov Consequently, the ratio of free to total activity for this enzyme remained unchanged compared to controls, suggesting that butibufen does not significantly permeabilize the lysosomal membrane to release this specific enzyme. nih.gov

Table 1: Effect of Butibufen on Lysosomal Enzyme Activity in Rat Hepatic Homogenates This table summarizes the findings from an ex vivo study on the effects of Butibufen compared to control and other agents on key lysosomal enzymes. Data is derived from a study by J.A. Solis et al. (1996). nih.gov

| Drug Administered | Effect on β-Glucuronidase Activity (Free, Total, and Ratio) | Effect on Acid Phosphatase Activity | Implied Effect on Lysosomal Membrane Stability |

| Butibufen | No modification observed | Statistically significant modification (reduction) | No significant stabilization observed |

| Hydrocortisone | No modification observed | Statistically significant modification (reduction) | Stabilization observed |

| Acetylsalicylic Acid | No modification observed | Statistically significant modification (reduction) | No significant stabilization observed |

Preclinical Pharmacodynamic Studies in Animal Models (Mechanistic Insights)

Assessment of Anti-Inflammatory Responses in Defined Rodent Models

The anti-inflammatory properties of this compound have been characterized through its action on key enzymatic pathways of the inflammatory cascade. A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

In preclinical investigations using calcium ionophore-activated rat peritoneal leukocytes, (+)-S-Butibufen was shown to be a potent inhibitor of the cyclooxygenase pathway. nih.gov Specifically, it effectively inhibited the generation of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2). nih.gov The (+)-S enantiomer was identified as the active form, while the (-)-R enantiomer was found to be essentially inactive, demonstrating the stereospecificity of its action. nih.gov Notably, neither enantiomer had an inhibitory effect on the 5-lipoxygenase pathway, indicating selectivity for the COX pathway. nih.gov

The carrageenan-induced paw edema model in rats is a standard for assessing anti-inflammatory activity. While specific data for this compound in this model is not detailed in the provided sources, this model is frequently used to demonstrate the efficacy of NSAIDs by measuring the reduction of localized edema, a hallmark of acute inflammation. nih.gov

Comparative Pharmacodynamic Evaluations with Structurally Related NSAIDs (e.g., Ibuprofen)

Comparative studies are crucial for positioning the pharmacodynamic profile of a new chemical entity relative to established drugs. This compound has been directly compared to its structural analog, ibuprofen (B1674241).

The primary difference in their pharmacodynamic profile lies in their potency as cyclooxygenase inhibitors. In the study on rat peritoneal leukocytes, (+)-S-Butibufen was found to be an effective inhibitor of cyclooxygenase, with an IC50 (half-maximal inhibitory concentration) of approximately 1.5 µM for the inhibition of TXB2 and PGE2 generation. nih.gov When compared directly with (+)-S-ibuprofen, the active enantiomer of ibuprofen, (+)-S-Butibufen was determined to be approximately five times less potent as a cyclooxygenase inhibitor. nih.gov This highlights a quantitative difference in the intrinsic inhibitory activity between the two molecules at the enzyme level.

Table 2: Comparative Cyclooxygenase (COX) Inhibition This table presents a comparison of the in vitro potency of the active S-enantiomers of Butibufen and Ibuprofen. Data is derived from a study by G.P. Mould et al. (1996). nih.gov

| Compound | Target Pathway | Specific Products Inhibited | IC50 | Comparative Potency |

| (+)-S-Butibufen | Cyclooxygenase | Thromboxane B2 (TXB2), Prostaglandin E2 (PGE2) | ~1.5 µM | 5 times less potent than (+)-S-Ibuprofen |

| (+)-S-Ibuprofen | Cyclooxygenase | Not specified in detail, but implied to be more potent | Not specified, but implied to be ~0.3 µM | Reference compound |

| (-)-R-Butibufen | Cyclooxygenase | No inhibition observed | Inactive | N/A |

Advanced Analytical and Characterization Methodologies for Butibufen Research

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. researchgate.net For (S)-Butibufen, various chromatographic techniques are utilized to assess its purity, confirm its identity, and measure its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of drug substances. researchgate.net The development of a robust HPLC method for this compound is essential for separating it from impurities and degradation products that may arise during synthesis or storage. researchgate.net

Method development typically involves the systematic optimization of several parameters to achieve the desired separation. nih.gov This includes selecting an appropriate stationary phase, such as a C18 or a cyano (CN) column, and optimizing the mobile phase composition, which often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.netnih.gov The flow rate and column temperature are also critical parameters that are adjusted to achieve optimal resolution and peak shape. pensoft.net Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information that can aid in peak identification. researchgate.net

Once a method is developed, it must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is suitable for its intended purpose. ejgm.co.uk Validation encompasses the evaluation of several performance characteristics. pensoft.net

Table 1: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. pensoft.net |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Typically, 98-102% recovery of the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision. pensoft.net | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 2%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on the signal-to-noise ratio (commonly 3:1). ejgm.co.uk |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on the signal-to-noise ratio (commonly 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in mobile phase composition, pH, flow rate, or temperature. |

A well-validated HPLC method is crucial for the routine quality control of this compound, ensuring the identity, purity, and strength of the active pharmaceutical ingredient.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. Since different enantiomers of a drug can have distinct pharmacological and toxicological profiles, it is critical to control the enantiomeric purity of the desired (S)-isomer. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. chromatographyonline.comshimadzu.com

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase. shimadzu.com This offers several advantages over traditional liquid chromatography, including higher efficiency, shorter analysis times, and reduced use of toxic organic solvents. chromatographyonline.com For chiral separations, a chiral stationary phase (CSP) is employed. These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. chromatographyonline.com

The development of an SFC method for the enantiomeric purity of this compound would involve screening various CSPs and optimizing the mobile phase, which often includes a co-solvent such as an alcohol to modify the polarity and improve peak shape. The high resolving power and speed of SFC make it an ideal choice for high-throughput screening and quality control of enantiomeric purity. nsf.gov

Table 2: Comparison of SFC and HPLC for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase | Supercritical CO₂ with organic modifiers. shimadzu.com | Organic solvents and aqueous buffers. researchgate.net |

| Analysis Time | Generally faster due to higher flow velocities. chromatographyonline.com | Can be longer. nsf.gov |

| Solvent Consumption | Lower, as CO₂ is recycled. chromatographyonline.com | Higher consumption of organic solvents. |

| Separation Efficiency | Often higher due to low viscosity and high diffusivity of the mobile phase. chromatographyonline.com | High efficiency, but can be lower than SFC for some applications. |

| Environmental Impact | More environmentally friendly ("greener") due to reduced solvent use. chromatographyonline.com | Larger environmental footprint due to solvent waste. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to separate and identify volatile and semi-volatile compounds. For the analysis of butibufen (B1668098), GC-MS can be particularly useful for the identification and quantification of positional isomers. nih.gov Isomers are compounds that have the same molecular formula but different structural arrangements. uta.edu

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a long, thin capillary column. uta.edu As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. nih.gov

For the analysis of butibufen isomers, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior. nih.gov The mass spectrometer can then be used to distinguish between different isomers based on their unique fragmentation patterns. nih.govcopernicus.org This technique offers excellent sensitivity, with detection limits often in the nanogram range or lower. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices

The quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and speed. researchgate.netlongdom.org

The LC-MS/MS workflow involves separating the analyte of interest from the complex biological matrix using liquid chromatography. longdom.org The eluent from the LC column is then introduced into the mass spectrometer. nih.gov In a tandem mass spectrometer, a specific ion of the parent drug (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (the product ion) is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and significantly reduces background noise, allowing for the accurate quantification of very low concentrations of the drug. nih.gov

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. researchgate.netnih.gov Careful method development, including efficient sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the use of an appropriate internal standard, is essential to mitigate matrix effects. nih.gov

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques are vital for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination and Ligand-Protein Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. byjus.comuq.edu.aulibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. nih.govethz.ch For this compound, ¹H NMR and ¹³C NMR spectra would provide a complete picture of its structure.

Beyond simple structure determination, NMR is also a powerful technique for studying the interactions between a ligand, such as this compound, and its protein target. sandiego.edunih.govosti.gov These studies are fundamental to understanding the mechanism of action of a drug. nih.gov Techniques like chemical shift perturbation mapping can identify the binding site on the protein. nih.gov When a ligand binds to a protein, it can cause changes in the chemical shifts of the amino acid residues in the binding pocket. By monitoring these changes, researchers can map the interaction surface. biorxiv.org Furthermore, advanced NMR techniques like saturation transfer difference (STD) NMR and Water-LOGSY can be used to screen for binding and determine which parts of the ligand are in close contact with the protein.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of this compound and its derivatives, providing precise mass measurements that allow for the determination of elemental composition. This level of accuracy is indispensable for distinguishing between compounds with similar nominal masses but different molecular formulas.

In the analysis of this compound, which has a molecular formula of C₁₄H₂₀O₂, the expected exact mass is 220.14633 g/mol . nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This capability is crucial for confirming the identity of the parent compound in complex matrices and for the structural elucidation of its transformation products. For instance, novel non-targeted screening methods utilizing chemical isotope labeling combined with liquid chromatography-high resolution mass spectrometry (CIL-LC-HRMS) have been developed for the comprehensive screening and relative quantification of potential alcohol metabolites, demonstrating the power of HRMS in complex analytical challenges. patsnap.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O₂ | nih.gov |

| Exact Mass | 220.146329876 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a "molecular fingerprint" of the compound. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its specific functional groups.

The key functional groups in this compound are the carboxylic acid and the aromatic ring. The carboxylic acid group gives rise to two very distinctive absorptions: a very broad O-H stretching band, typically found in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The presence of the isobutyl group will be indicated by C-H stretching bands from the alkane part of the molecule, typically in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad stretch |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

Photochemical Stability and Degradation Product Analysis

The study of the photochemical stability of this compound is critical, as exposure to light can lead to its degradation and the formation of new chemical entities with potentially different biological activities.

Butibufen has been shown to be unstable to light, undergoing photodegradation to form several photoproducts. researchgate.net

Identification and Chemical Characterization of Butibufen Photoproducts

Research has shown that under aerobic conditions, 2-arylpropionic acids like butibufen primarily undergo photodecarboxylation. capes.gov.br This process leads to the formation of benzylic alcohols and aromatic ketones as the main photoproducts. capes.gov.br These photoproducts have been successfully isolated and chemically identified. capes.gov.br The photochemical reaction often results in decarboxylation followed by oxidation, yielding alcohol and ketone analogs. researchgate.net

Elucidation of Photochemical Degradation Mechanisms (e.g., C-C bond cleavage)

The primary photochemical mechanism for the degradation of butibufen involves an initial cleavage of the C-C bond at the alpha position to the carbonyl group. researchgate.net This initial cleavage is then followed by a series of secondary processes that lead to the various identified photoproducts. researchgate.net This mechanism is a common pathway for many non-steroidal anti-inflammatory drugs (NSAIDs) containing a 2-arylpropionic acid moiety. capes.gov.br

In Vitro Evaluation of Photoproduct Activity in Research Models (e.g., cytotoxicity to fibroblasts, erythrocyte lysis)

The biological activity of the photoproducts of butibufen has been assessed using in vitro models, revealing that the degradation products can possess significant bioactivity. researchgate.net The cytotoxic effects of these compounds were evaluated through two primary in vitro tests: enzyme leakage from cultured fibroblasts and the lysis of red blood cells (erythrocytes). researchgate.net

While butibufen itself did not show observable toxic effects on cells, its benzylic alcohol photoproduct demonstrated significant cytotoxic activity. researchgate.netresearchgate.net This alcohol derivative caused extensive leakage of lactate (B86563) dehydrogenase and glutamate-oxaloacetate transaminase from cultured fibroblasts at the concentrations tested. researchgate.netresearchgate.net Furthermore, the benzylic alcohol photoproduct of butibufen was identified as a potent lytic agent for human red blood cells. researchgate.netresearchgate.net In contrast, other photoproducts did not produce noticeable toxic effects. researchgate.netresearchgate.net These findings highlight that the phototoxicity associated with this class of drugs may be partly explained by the formation of these more toxic photoproducts. capes.gov.br

Table 3: In Vitro Activity of Butibufen and its Photoproducts

| Compound | Cytotoxicity to Fibroblasts (Enzyme Leakage) | Erythrocyte Lysis | Reference |

|---|---|---|---|

| Butibufen | No observable toxic effects | No observable toxic effects | researchgate.netresearchgate.net |

| Benzylic Alcohol Photoproduct | Extensive leakage | Potent lytic agent | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Butibufen

Molecular Modeling and Ligand-Protein Interaction Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For (S)-Butibufen, these studies are primarily focused on its interaction with its pharmacological targets, the cyclooxygenase (COX) enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to model its interaction with the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Butibufen (B1668098) is known to have a high binding affinity for both COX-1 and COX-2 enzymes. ontosight.ai

As a member of the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), the binding mode of this compound is anticipated to be similar to that of its well-studied analogue, (S)-Ibuprofen. The chemical structure of Butibufen, which includes a phenyl ring with an isobutyl group and a butyrate (B1204436) moiety, is crucial for its ability to interact with these enzymes. ontosight.ai Crystal structures of (S)-Ibuprofen bound to COX isoforms reveal that the carboxylate moiety of the drug forms critical interactions within the enzyme's active site. nih.gov Specifically, it forms a salt bridge with the positively charged guanidinium (B1211019) group of a highly conserved Arginine residue (Arg-120 in COX-2) and a hydrogen bond with a Tyrosine residue (Tyr-355 in COX-2). nih.gov The isobutylphenyl portion of the molecule settles into a hydrophobic channel within the enzyme. nih.gov Docking simulations of this compound would therefore model these key interactions, with the carboxylate group acting as the primary binding anchor and the substituted phenyl ring engaging in hydrophobic contacts, which collectively account for its inhibitory activity against prostaglandin (B15479496) synthesis. ontosight.aipatsnap.com

Butibufen possesses a chiral center at the alpha-carbon of the butanoic acid moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-Butibufen. nih.gov Computational and experimental studies confirm that this stereochemistry has a profound impact on its biological activity, a phenomenon known as enantioselectivity. nih.govnih.gov

The pharmacological activity of Butibufen resides almost exclusively in the (S)-enantiomer. nih.gov Experimental testing has shown that (+)-S-Butibufen effectively inhibits the cyclooxygenase pathway, whereas the (-)-R enantiomer is essentially inactive. nih.gov This observation is consistent with other NSAIDs of the 2-arylpropionic acid class, such as Ibuprofen (B1674241), where the S-isomer is the predominantly active form against COX enzymes. nih.govnih.gov

Molecular modeling explains this stereoselectivity by demonstrating how the three-dimensional arrangement of atoms in the (S)-enantiomer allows for an optimal fit into the chiral active site of the COX enzyme. The specific orientation of the ethyl group, the carboxylate, and the isobutylphenyl group in this compound facilitates the critical binding interactions described above. In contrast, the (R)-enantiomer cannot position its functional groups in the same optimal way, leading to steric clashes or a failure to form the necessary stabilizing bonds, thus rendering it inactive as a COX inhibitor. nih.gov The chiral environment of the enzyme's binding site, therefore, acts as a template that preferentially recognizes and binds the (S)-isomer. kcl.ac.uk

Molecular Docking Simulations with Cyclooxygenase Isoforms

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects. gardp.orgwikipedia.org By systematically analyzing how changes in a compound's structure affect its activity, medicinal chemists can design more potent and selective drugs. gardp.org

The pharmacological activity of this compound as a COX inhibitor is dictated by several key structural features:

The Carboxylic Acid Group : This acidic moiety is a fundamental requirement for the activity of most traditional NSAIDs. nih.gov It acts as a crucial binding point, forming strong ionic and hydrogen bonds with key amino acid residues (like Arginine and Tyrosine) in the COX active site. nih.gov

The Chiral Center : The specific stereochemistry at the alpha-carbon is a critical determinant of activity. As established, the S-configuration is required for effective inhibition of the cyclooxygenase pathway. nih.gov

The α-Ethyl Group : The presence of an ethyl group at the chiral center (as opposed to the methyl group in Ibuprofen) defines the compound as Butibufen. This structural variation influences the compound's potency and interaction with the enzyme. Studies comparing (+)-S-Butibufen to (+)-S-Ibuprofen found that this compound was approximately five times less potent as a cyclooxygenase inhibitor, highlighting the sensitivity of the enzyme's active site to the size of the α-substituent. nih.gov

The most striking SAR observation for Butibufen comes from the direct comparison of its two enantiomers. The biological activity is highly dependent on the stereochemistry at the chiral center.

| Enantiomer | Configuration | Cyclooxygenase (COX) Pathway Inhibition |

| (+)-Butibufen | S | Active (IC₅₀ ≈ 1.5 µM) nih.gov |

| (-)-Butibufen | R | Essentially Inactive nih.gov |

This stark difference underscores the high degree of stereospecificity required for binding to the COX active site. The enzyme's architecture is such that only the (S)-enantiomer can achieve the necessary orientation for productive binding and subsequent inhibition. The (R)-enantiomer, despite having the same chemical formula and connectivity, fails to fit properly, resulting in a lack of significant pharmacological activity. nih.gov This enantiomeric specificity is a cornerstone of the SAR for Butibufen and related 2-arylpropionic acid NSAIDs.

Elucidation of Structural Determinants for Observed Pharmacological Activities

In Silico Prediction of Compound Properties Relevant to Preclinical Research

Beyond modeling target interactions, computational methods are widely used in preclinical research to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. optibrium.comscbdd.com These in silico predictions help to identify potential liabilities early in the drug development process, saving time and resources. biorxiv.org

For this compound, various physicochemical and pharmacokinetic properties can be estimated using QSAR models and other predictive software. wikipedia.orgsimulations-plus.com These properties are crucial for understanding how the drug will behave in a biological system. Key predicted properties include:

Lipophilicity (LogP/LogD) : This property affects a drug's ability to cross cell membranes. A balanced lipophilicity is required; if a compound is too hydrophilic, it cannot cross lipid bilayers, and if it is too lipophilic, it may get trapped in fatty tissues. optibrium.com

Aqueous Solubility : Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body.

Plasma Protein Binding (PPB) : The extent to which a drug binds to proteins in the blood, such as albumin, affects its distribution and availability to reach its target. optibrium.com Only the unbound fraction of the drug is pharmacologically active. derangedphysiology.com Studies on related profens suggest that the S-enantiomers may have slightly higher plasma protein binding than the R-enantiomers. researchgate.net

Molecular Weight and Polar Surface Area (PSA) : These fundamental descriptors influence various ADMET properties, including absorption and excretion. optibrium.com

The table below lists several computationally predicted properties for Butibufen.

| Property | Predicted Value | Significance |

| Molecular Weight | 220.31 g/mol nih.gov | Influences diffusion and transport across membranes. optibrium.com |

| XLogP3 | 3.9 nih.gov | Indicates moderate to high lipophilicity, suggesting good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų nih.gov | Predicts transport properties; a value in this range is often associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 nih.gov | Relates to potential interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2 nih.gov | Relates to potential interactions with biological targets and solubility. |

These in silico tools provide a valuable profile of this compound, allowing researchers to anticipate its behavior in vivo and to compare it with other NSAIDs as part of preclinical evaluation.

Emerging Research Directions and Advanced Applications of Butibufen

Butibufen (B1668098) as a Model Compound in Fundamental Chiral Chemistry Research

The phenomenon of chirality, where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. wikipedia.org Many drugs are chiral, and often only one enantiomer (a single mirror image form) is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. core.ac.uklumenlearning.com (S)-Butibufen serves as a pertinent example within the profen class of drugs, where the stereochemistry at the α-carbon is critical for its biological activity.

Research has definitively established that the pharmacological activity of butibufen resides almost exclusively in the (+)-S-enantiomer. nih.gov In studies using calcium ionophore-activated rat peritoneal leukocytes, (+)-S-butibufen was shown to inhibit the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2), which are products of the cyclooxygenase pathway. nih.gov Conversely, the (-)-R-enantiomer was found to be essentially inactive in this assay. nih.gov This pronounced stereospecificity makes butibufen an excellent model for studying chiral recognition at enzyme active sites.

The separation of butibufen's enantiomers has been successfully achieved using techniques like high-pressure liquid chromatography on a chiral stationary phase, allowing for the isolation and characterization of the individual R- and S-forms. nih.gov Furthermore, the broader class of 2-arylpropionic acids (2-APAs), to which butibufen belongs, are frequently used as model compounds to investigate the phenomenon of chiral inversion. nih.govnih.gov This process, often mediated by acyl-CoA synthetase, involves the in vivo conversion of the inactive R-enantiomer into the active S-enantiomer. nih.gov While this mechanism is extensively studied for its close analog, ibuprofen (B1674241), butibufen provides another substrate to explore the nuances of this metabolic pathway. nih.gov The clear distinction in activity between its enantiomers underscores the importance of stereochemistry in drug design and provides a valuable case study for fundamental research in the field.

| Property | (-)-R-Butibufen | (+)-S-Butibufen |

|---|---|---|

| Synonym | (R)-2-(4-Isobutylphenyl)butanoic acid nih.gov | (S)-2-(4-Isobutylphenyl)butanoic acid |

| Cyclooxygenase (COX) Inhibition | Essentially inactive nih.gov | Active inhibitor (IC50 ≈ 1.5 µM) nih.gov |